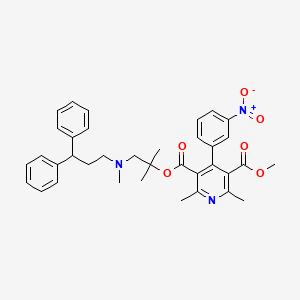

Dehydro lercanidipine

Descripción

Contextualization within Dihydropyridine (B1217469) Chemistry and Calcium Channel Modulators

Dehydro lercanidipine (B1674757) is structurally rooted in the dihydropyridine class of organic molecules. Dihydropyridines are a cornerstone of cardiovascular pharmacology, primarily known for their ability to modulate L-type calcium channels. innovareacademics.inrndsystems.comnih.gov These channels are crucial for regulating the influx of calcium ions into vascular smooth muscle cells, a process that governs blood vessel contraction and, consequently, blood pressure. researchgate.netnih.govijbcp.com Lercanidipine itself is a third-generation dihydropyridine calcium channel blocker, prized for its high vascular selectivity and gradual onset of action, which helps to minimize reflex tachycardia, a common side effect of older drugs in this class. nih.govijbcp.comnih.gov

Dehydro lercanidipine is the aromatized pyridine (B92270) analogue of lercanidipine. The defining structural feature of lercanidipine is its 1,4-dihydropyridine (B1200194) ring, which is essential for its calcium channel blocking activity. The conversion of this dihydropyridine ring to a pyridine ring results in the formation of this compound. innovareacademics.in This transformation is a common degradation pathway for dihydropyridine-based drugs, often induced by factors such as light. innovareacademics.in The aromatization of the dihydropyridine ring leads to a loss of the specific three-dimensional conformation required for effective binding to the L-type calcium channel, thus altering its pharmacological activity.

Role of this compound as a Synthetic Intermediate, Impurity, or Metabolite of Lercanidipine

This compound emerges in several key stages of lercanidipine's lifecycle:

Synthetic Impurity: During the synthesis of lercanidipine, this compound can be formed as an impurity. nih.govcleanchemlab.com It is often referred to as Lercanidipine Impurity D in pharmacopeial monographs. nih.govsynzeal.com Its formation can be triggered by oxidative conditions during the manufacturing process. The presence of such impurities is a critical quality attribute that needs to be carefully controlled to ensure the safety and efficacy of the final drug product.

Degradation Product: Lercanidipine is susceptible to degradation under various stress conditions, leading to the formation of this compound. Forced degradation studies have demonstrated that lercanidipine degrades to form this compound under photolytic, acidic, and oxidative conditions. nih.govjpionline.orginnovareacademics.in Specifically, photolytic degradation is a significant pathway, where the dihydropyridine ring is aromatized. innovareacademics.innih.gov

Metabolite: Following administration, lercanidipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govmdpi.com One of the main metabolic pathways is the oxidation of the dihydropyridine ring, which results in the formation of this compound. ekb.eg This makes this compound a major metabolite of lercanidipine found in the body. ekb.eg

Historical Perspective on the Identification and Early Research of this compound

The identification of this compound is closely tied to the development and analytical characterization of lercanidipine itself, which was patented in 1984 and approved for medical use in 1997. google.com Early research focused on understanding the synthesis, stability, and metabolic fate of lercanidipine. During these investigations, the formation of this compound as both a process-related impurity and a degradation product was observed.

Initial studies on the photodegradation of lercanidipine highlighted the aromatization of the dihydropyridine ring as a primary degradation pathway, leading to the formation of this compound. innovareacademics.in Subsequent research involving forced degradation studies under various stress conditions further characterized the formation of this compound and other related substances. nih.govjpionline.orginnovareacademics.in These early studies were crucial for establishing the stability profile of lercanidipine and for developing analytical methods to detect and quantify its impurities, including this compound.

Significance of this compound in Pharmaceutical Research and Development

The significance of this compound in the pharmaceutical landscape is multifaceted:

Reference Standard: this compound is used as a reference standard in the quality control of lercanidipine drug products. axios-research.com Its availability allows for the accurate identification and quantification of this impurity, ensuring that the amount of this compound in the final dosage form remains below the stringent limits set by regulatory authorities.

Understanding Drug Stability: The study of this compound formation provides valuable insights into the degradation pathways of lercanidipine. This knowledge is essential for developing stable formulations and for defining appropriate storage conditions to maintain the drug's quality and shelf-life.

Current Research Landscape and Underexplored Avenues concerning this compound

Current research continues to focus on the analytical aspects of this compound, with the development of more sensitive and efficient methods for its detection and quantification in both bulk drug and pharmaceutical formulations. nih.govekb.eg

However, several avenues remain underexplored:

Pharmacological Activity: While generally considered to have significantly reduced or no pharmacological activity compared to lercanidipine, a comprehensive investigation into the potential biological effects of this compound at concentrations that might be achieved in vivo is still warranted. Some recent research has begun to explore the potential anticancer properties of lercanidipine, and it would be of interest to see if this compound exhibits any similar or different activities. mdpi.com

Toxicological Profile: A detailed toxicological assessment of this compound is an area that could be further investigated to ensure that even at acceptable impurity levels, it poses no risk to patient safety.

Role in Drug-Drug Interactions: Given that lercanidipine is metabolized by CYP3A4, there is a potential for drug-drug interactions. Further research could explore whether the formation of this compound is altered by co-administered drugs and if this compound itself has any potential to interact with metabolic enzymes or drug transporters.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30H,20-21,23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWNIVBUTXSUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887769-34-8 | |

| Record name | Lercandipine Hydrochloride Impurity D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Transformations of Dehydro Lercanidipine

Direct Synthesis Strategies for Dehydro lercanidipine (B1674757)

While Dehydro lercanidipine is most commonly encountered as a by-product, targeted synthesis may be required for its use as a reference standard in analytical testing. Direct synthesis would involve the intentional oxidation (aromatization) of the dihydropyridine (B1217469) ring of Lercanidipine or a suitable precursor.

Optimization of Reaction Conditions for High Purity this compound

The direct synthesis of this compound from Lercanidipine hinges on the oxidation of the 1,4-dihydropyridine (B1200194) core to a stable pyridine (B92270) ring. The optimization of this process is critical to ensure a high yield and purity, minimizing the formation of other degradation products. Key parameters for optimization include the choice of oxidizing agent, solvent, reaction temperature, and time.

Common oxidizing agents for this type of transformation include mild oxidants to prevent unwanted side reactions on the molecule's other functional groups. The reaction progress is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint and quantify the purity of the final product. daicelpharmastandards.com

Table 1: Hypothetical Optimization of this compound Synthesis

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Purity (%) |

|---|---|---|---|---|

| Nitric Acid | Ethanol | 50 | 8 | 85 |

| Iodine | Methanol | 25 | 12 | 92 |

| Air (O₂) | Acetonitrile (B52724) | 60 | 24 | 78 |

This table is illustrative and based on common chemical transformations of dihydropyridines.

Stereoselective Synthesis Approaches towards this compound and its Enantiomers

Lercanidipine possesses a chiral center at the C4 position of the dihydropyridine ring and is commercially available as a racemic mixture of its (R)- and (S)-enantiomers. nih.goveaspublisher.com The pharmacological activity is primarily associated with the (S)-enantiomer. nih.gov

However, the chemical transformation from Lercanidipine to this compound involves the aromatization of the dihydropyridine ring. This process eliminates the C4 chiral center, resulting in an achiral pyridine ring. Consequently, this compound does not have enantiomers related to this specific chiral center, and stereoselective synthesis, in this context, is not applicable. Any synthesis starting from either racemic Lercanidipine, (R)-Lercanidipine, or (S)-Lercanidipine would yield the same achiral this compound product.

This compound Formation as a By-product or Impurity in Lercanidipine Synthesis

The formation of this compound is a significant concern in the manufacturing and storage of Lercanidipine, as impurities can affect the quality and efficacy of the final pharmaceutical product. daicelpharmastandards.com

Characterization of Specific Impurity Pathways leading to this compound

The primary pathway for the formation of this compound as an impurity is the oxidation of the 1,4-dihydropyridine ring of Lercanidipine. This transformation is a known instability of the dihydropyridine class of compounds. Several factors can promote this oxidative degradation during the synthesis, purification, or storage phases:

Exposure to Atmospheric Oxygen: The dihydropyridine ring is susceptible to auto-oxidation in the presence of air.

Presence of Oxidizing Agents: Residual oxidizing agents or contaminants from starting materials can facilitate the conversion.

Exposure to Light: Photochemical degradation can also lead to the aromatization of the dihydropyridine ring.

Acidic or Basic Conditions: Suboptimal pH conditions during workup or storage can catalyze the degradation process.

This impurity is often referred to as Lercanidipine Impurity D or E in various pharmacopeial and reference standards. cymitquimica.comguidechem.com

Strategies for Mitigating this compound Formation during Lercanidipine Production

To ensure the purity of Lercanidipine and minimize the presence of its dehydro impurity, several mitigation strategies are employed throughout the manufacturing process. These strategies focus on preventing the oxidation of the dihydropyridine ring.

Table 2: Mitigation Strategies to Prevent this compound Formation

| Strategy | Description | Stage of Application |

|---|---|---|

| Inert Atmosphere | Conducting reactions and packaging under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. | Synthesis, Purification, Storage |

| Light Protection | Using amber glassware or light-proof containers to prevent photochemical degradation. | Synthesis, Storage |

| Control of Reaction Conditions | Optimizing temperature, reaction time, and pH to disfavor the oxidation pathway. google.com | Synthesis, Workup |

| High-Purity Reagents | Using starting materials and solvents that are free from oxidative contaminants. | Synthesis |

| Purification Techniques | Employing robust purification methods such as recrystallization or chromatography to effectively remove any this compound that has formed. daicelpharmastandards.com | Purification |

Chemical Modifications and Derivatization of this compound

While this compound is primarily studied as an impurity, its chemical structure possesses several functional groups that could serve as handles for further chemical modifications in a research setting. The stable pyridine ring, ester functionalities, and the tertiary amine group offer potential sites for derivatization.

Possible chemical modifications could include:

Ester Hydrolysis or Transesterification: The two ester groups could be hydrolyzed to the corresponding carboxylic acids or converted to other esters.

N-Oxidation: The nitrogen atom of the pyridine ring could be oxidized to form the corresponding N-oxide.

Quaternization of the Tertiary Amine: The tertiary amine in the side chain could be alkylated to form a quaternary ammonium (B1175870) salt.

Such derivatization studies could be useful for developing new analytical standards or for structure-activity relationship (SAR) studies, although such research is not extensively documented in publicly available literature.

Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 887769-34-8 | C₃₆H₃₉N₃O₆ |

| Lercanidipine | 100427-26-7 | C₃₆H₄₁N₃O₆ |

| (R)-Lercanidipine | 187731-34-6 (HCl) | C₃₆H₄₁N₃O₆ |

| (S)-Lercanidipine | 184866-29-3 (HCl) | C₃₆H₄₁N₃O₆ |

| Desmethyl this compound | 1119226-97-9 | C₃₅H₃₇N₃O₆ |

Synthesis of this compound Analogs and Deuterated Variants (e.g., this compound-d3)

The synthesis of analogs and deuterated variants of this compound is essential for various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in analytical chemistry.

This compound Analogs:

The synthesis of this compound analogs typically involves modifications of the ester groups or the N-substituent of the pyridine ring. These analogs are important for structure-activity relationship (SAR) studies and for investigating the influence of different functional groups on the compound's properties. For instance, analogs such as Desmethyl this compound have been synthesized for impurity profiling of lercanidipine. The general synthetic strategy often mirrors the final step of the lercanidipine synthesis, which is the aromatization of the corresponding dihydropyridine precursor.

The Hantzsch dihydropyridine synthesis is a foundational method for creating the core structure, which can then be oxidized to the pyridine ring of this compound. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. By varying these starting materials, a diverse range of analogs can be produced. For example, using different β-ketoesters can lead to analogs with modified ester functionalities.

Deuterated Variants:

Isotopically labeled compounds, such as this compound-d3, are invaluable tools in analytical and metabolic research. The introduction of deuterium (B1214612) atoms can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions on the final compound or a synthetic intermediate.

For this compound-d3, where the deuterium atoms are located on the N-methyl group, a plausible synthetic route would involve the use of a deuterated methylating agent, such as iodomethane-d3, in the synthesis of the side chain precursor. This deuterated side chain is then coupled with the pyridine-dicarboxylic acid core to yield the final deuterated product.

General methods for the deuteration of pyridine rings, such as base-catalyzed H/D exchange using a deuterium source like D₂O, could also be explored for introducing deuterium at other positions on the pyridine ring.

Below is a table summarizing some known analogs and deuterated variants of this compound:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₃₆H₃₉N₃O₆ | 609.71 | 887769-34-8 |

| This compound-d3 | C₃₆H₃₆D₃N₃O₆ | 612.73 | 2714417-15-7 |

| Desmethyl this compound | C₃₅H₃₇N₃O₆ | 595.70 | 1119226-97-9 |

Investigation of New Synthetic Methodologies for this compound Scaffolds

Research into new synthetic methodologies for the this compound scaffold is driven by the need for more efficient, cost-effective, and environmentally benign processes. The core of this compound is a polysubstituted pyridine ring, and its synthesis is often achieved by the oxidation of a dihydropyridine precursor, typically synthesized via the Hantzsch reaction.

Advancements in Hantzsch Pyridine Synthesis:

The classical Hantzsch synthesis often requires harsh reaction conditions and can result in low yields. Modern investigations focus on the use of novel catalysts and reaction media to improve the efficiency and sustainability of this reaction. Catalysts such as ceric ammonium nitrate (CAN) have been shown to be effective in promoting the one-pot multicomponent reaction for the synthesis of dihydropyridine derivatives under solvent-free conditions at room temperature nih.gov.

Oxidation of Dihydropyridines:

The crucial step in synthesizing the this compound scaffold is the aromatization of the dihydropyridine ring. A variety of oxidizing agents have been employed for this transformation. Research is ongoing to find milder and more selective oxidizing agents to minimize side reactions and improve yields. Methods utilizing reagents like nitric acid, bleaching powder (calcium hypochlorite), or even DMSO as both a solvent and an oxidant have been explored for the oxidation of dihydropyridines to their corresponding pyridine derivatives researchgate.netwum.edu.pk. More advanced and greener methods involve catalytic aerobic oxidation, for example, using a single-atom iron nanozyme (Fe–N–C) in the presence of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) with oxygen as the terminal oxidant nih.gov.

The development of one-pot procedures that combine the Hantzsch reaction with in-situ oxidation is a particularly attractive strategy for streamlining the synthesis of this compound scaffolds.

Application of Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. The synthesis of this compound can be made more sustainable by implementing several green chemistry strategies.

Solvent-Free and Alternative Solvents:

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Many modern variations of the Hantzsch synthesis for the dihydropyridine precursor are performed under solvent-free conditions, often with microwave irradiation or grinding to promote the reaction scirp.orgresearchgate.netresearchgate.net. When a solvent is necessary, greener alternatives to traditional volatile organic compounds are preferred. Water is an ideal green solvent, and "on-water" synthesis protocols for Hantzsch dihydropyridines have been developed, offering an eco-friendly and catalyst-free approach nih.gov.

Catalysis:

The use of catalysts, particularly reusable heterogeneous catalysts, is a cornerstone of green chemistry. In the context of this compound synthesis, catalysts can be employed in both the initial Hantzsch condensation and the subsequent oxidation step. For the Hantzsch reaction, various green catalysts have been investigated, including polyindole TiO2 nanocatalysts scirp.org. For the oxidation step, the use of catalytic systems that employ molecular oxygen as the ultimate oxidant is highly desirable from a green chemistry perspective nih.gov.

Atom Economy and Multi-component Reactions:

The Hantzsch synthesis is a multi-component reaction, which is inherently more atom-economical than linear synthetic routes. By combining three or more starting materials in a single step to form the dihydropyridine core, waste is minimized. Further improvements in atom economy can be achieved by developing one-pot procedures that telescope the Hantzsch reaction and the subsequent oxidation to the pyridine scaffold without the need for isolating intermediates.

The following table summarizes the application of green chemistry principles to the synthesis of the this compound scaffold:

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | One-pot synthesis of the pyridine scaffold to minimize waste. |

| Atom Economy | Utilization of the Hantzsch multi-component reaction. |

| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts and reagents. |

| Safer Solvents and Auxiliaries | Employing solvent-free conditions or green solvents like water. |

| Design for Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the Hantzsch reaction. |

| Reduce Derivatives | One-pot procedures that avoid protection/deprotection steps. |

| Catalysis | Use of reusable heterogeneous catalysts for both synthesis and oxidation steps. |

Metabolic Formation and Biotransformation Pathways of Dehydro Lercanidipine

Identification of Dehydro lercanidipine (B1674757) as a Metabolite of Lercanidipine

Dehydro lercanidipine, the pyridine (B92270) analogue of lercanidipine, is a primary product of lercanidipine's biotransformation in the body. The metabolic process involves the aromatization of the dihydropyridine (B1217469) ring, a characteristic metabolic pathway for many drugs in the 1,4-dihydropyridine (B1200194) class. tg.org.auinnovareacademics.innps.org.au This conversion results in the formation of the dehydro metabolite, which is considered to be pharmacologically inactive. cbg-meb.nlresearchgate.netgeneesmiddeleninformatiebank.nl Lercanidipine undergoes extensive first-pass metabolism, where it is completely converted to its metabolites, including this compound, with virtually no parent drug found in the urine or feces. cbg-meb.nlgeneesmiddeleninformatiebank.nle-lactancia.orgresearchgate.net

The formation of this compound is the result of a crucial oxidative metabolic reaction. This process is specifically a dehydrogenation, which involves the removal of hydrogen atoms from the 1,4-dihydropyridine core of the lercanidipine molecule. cbg-meb.nlwikipedia.orgnps.org.au This oxidation leads to the aromatization of the heterocyclic ring, transforming it into a stable pyridine ring structure. tg.org.au This pathway is not unique to lercanidipine but is a common metabolic fate for dihydropyridine-based calcium channel blockers. wikipedia.orgnps.org.aunih.gov Following the initial dehydrogenation, further metabolic reactions, such as ester hydrolysis, can occur on other parts of the molecule. innovareacademics.in

The metabolic conversion of lercanidipine to this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. wikipedia.orgnih.govwjpsonline.com Specifically, research has consistently identified the CYP3A4 isoform as the key enzyme responsible for the metabolism of lercanidipine. cbg-meb.nlresearchgate.netnps.org.aunih.govwjpsonline.com Studies on analogous dihydropyridine compounds, such as amlodipine, have confirmed that CYP3A4 plays the principal role in the dehydrogenation of the dihydropyridine ring to its corresponding pyridine metabolite. wikipedia.orgnps.org.au While other CYP isoforms exist, CYP3A4 is the main catalyst for this specific biotransformation of lercanidipine. cbg-meb.nlnih.gov

Table 1: Enzymatic Systems in this compound Formation

| Enzyme/System | Role in Formation | Key Findings | Citations |

| Cytochrome P450 (CYP) | Primary enzyme superfamily | Mediates the oxidative metabolism of lercanidipine. | wikipedia.orgnih.gov |

| CYP3A4 | Principal Isoform | Identified as the main enzyme responsible for the extensive metabolism (dehydrogenation) of lercanidipine. | cbg-meb.nlresearchgate.netnps.org.aunih.govwjpsonline.com |

| CYP3A5 | Minor/Negligible Role | Studies on similar dihydropyridines suggest CYP3A4, rather than CYP3A5, is the key enzyme in the dehydrogenation pathway. | wikipedia.orgnps.org.au |

In Vitro Metabolic Stability Assessment of this compound

Information regarding the specific in vitro metabolic stability of the this compound metabolite itself is not extensively documented in publicly available scientific literature. Research has predominantly focused on the metabolic pathways leading to its formation and its characterization as a pharmacologically inactive product of lercanidipine's biotransformation. cbg-meb.nlresearchgate.netgeneesmiddeleninformatiebank.nl Studies on the parent compound, lercanidipine, have investigated its stability under various conditions, such as in the presence of light (photostability) and in different pharmaceutical formulations. innovareacademics.inresearchgate.netpillbuys.comopenmedscience.com However, once formed through the dehydrogenation of the dihydropyridine ring, this compound is considered a stable, inactive metabolite that is subsequently prepared for elimination from the body. cbg-meb.nlgeneesmiddeleninformatiebank.nl

Metabolite Profiling and Elucidation in Preclinical Biological Systems

In preclinical evaluations, lercanidipine is shown to be completely and extensively metabolized, with this compound being a predominant, yet inactive, metabolite. cbg-meb.nlresearchgate.nete-lactancia.org Studies using human liver microsomes (in vitro) and data from in vivo human and animal models indicate that the dehydrogenation of the dihydropyridine ring is a major clearance pathway. cbg-meb.nlwikipedia.orgnps.org.au

No parent drug is detected in urine or feces, underscoring the completeness of its biotransformation. cbg-meb.nlgeneesmiddeleninformatiebank.nle-lactancia.org Approximately 50% of the administered dose is recovered as metabolites in the urine. cbg-meb.nlgeneesmiddeleninformatiebank.nle-lactancia.org The use of radiolabeled compounds, such as with Carbon-14, is a standard preclinical method to trace the full metabolic profile and excretion routes of a drug and its metabolites. wikipedia.orgmedchemexpress.com While a detailed profile of all subsequent metabolites of this compound is not fully elucidated in all public literature, the initial aromatization is consistently reported as the principal step. tg.org.au

Table 2: Summary of Preclinical Metabolite Profiling Findings for Lercanidipine

| Parameter | Finding | Description | Citations |

| Parent Drug Excretion | Not Detected | No unchanged lercanidipine is found in urine or feces. | cbg-meb.nlgeneesmiddeleninformatiebank.nle-lactancia.org |

| Primary Metabolic Pathway | Dehydrogenation | Aromatization of the dihydropyridine ring to form the inactive this compound (pyridine analogue) is the main pathway. | tg.org.aucbg-meb.nlresearchgate.net |

| Primary Enzyme | CYP3A4 | Lercanidipine is a substrate for CYP3A4, which mediates its extensive metabolism. | nps.org.aunih.govwjpsonline.com |

| Excretion Route | Urine and Feces | Metabolites are eliminated through both renal and fecal routes, with about 50% of metabolites excreted in urine. | researchgate.netwikipedia.orgnih.gov |

| Metabolite Activity | Inactive | The resulting metabolites, including this compound, are considered pharmacologically inactive. | cbg-meb.nlresearchgate.netgeneesmiddeleninformatiebank.nle-lactancia.org |

Impact of Structural Features on this compound's Metabolic Fate

The metabolic fate of lercanidipine is intrinsically linked to its chemical structure. The most critical feature is the 1,4-dihydropyridine ring , which is the primary site of metabolic attack. This ring is susceptible to oxidation, leading to its dehydrogenation to the more stable and inactive pyridine form, this compound. cbg-meb.nlwjpsonline.com This transformation is a common characteristic of the dihydropyridine class of compounds.

Furthermore, lercanidipine's high lipophilicity , a result of its bulky side chains, contributes to its extensive distribution into tissues and high membrane partition coefficient. nih.gov This property, while contributing to its long duration of action, also makes it a prime substrate for the hepatic enzyme system, particularly CYP3A4, which efficiently metabolizes lipophilic compounds. nih.govwjpsonline.com The large ester groups and the tertiary amine in the side chain are also potential sites for other metabolic reactions, such as hydrolysis, which may occur following the initial dehydrogenation of the core ring structure. innovareacademics.in

Report on this compound

Subject: Infeasibility of Article Generation on the Molecular and Cellular Pharmacology of this compound

Following a comprehensive search of scientific literature and commercial databases, it has been determined that there is insufficient publicly available information to generate a scientifically accurate and thorough article on the molecular and cellular pharmacology of this compound as per the requested outline.

This compound is identified in chemical supplier databases as a metabolite and/or impurity of the well-known antihypertensive drug, Lercanidipine. However, detailed pharmacological data for this compound itself is largely absent from the scientific record. The vast majority of research focuses exclusively on the parent compound, Lercanidipine.

Specifically, the search for information yielded the following:

Chemical Identity: this compound is documented as a distinct chemical entity with a specific CAS number (887769-34-8), molecular formula, and weight. It is categorized as a metabolite of Lercanidipine. Another related compound, Desmethyl this compound, is also noted as a metabolite. biosynth.com

Lack of Pharmacological Data: There is no specific, detailed research available in the public domain concerning the pharmacological characterization of this compound. Crucial data points required to populate the requested outline, such as:

Receptor binding affinities and selectivity for L-type calcium channels.

Potential off-target interactions.

Effects on intracellular calcium dynamics.

Modulation of protein kinase activities.

Functional in vitro pharmacological properties. ...could not be found.

While extensive data exists for the parent drug, Lercanidipine, on its high affinity for L-type calcium channels, its effects on cellular signaling, and its functional pharmacology, this information cannot be attributed to its metabolite, this compound, without direct scientific evidence. wikipedia.org, nih.gov, nih.gov, nih.gov, nih.gov, researchgate.net The metabolic process can significantly alter the chemical structure and, consequently, the pharmacological activity of a compound.

Therefore, constructing the requested article would require speculation and extrapolation of data from a different compound, which would compromise scientific accuracy and violate the core instructions of the request.

It is not feasible to generate the requested article focusing solely on the chemical compound "this compound" with the required level of detail and scientific rigor due to a lack of available research data.

Pharmacological Characterization of Dehydro Lercanidipine Molecular and Cellular

Functional Pharmacological Characterization of Dehydro lercanidipine (B1674757) In Vitro

Studies on Vascular Smooth Muscle Relaxation

The primary mechanism of action for lercanidipine involves the relaxation of vascular smooth muscle, which leads to vasodilation and a reduction in total peripheral resistance. sahpra.org.zanps.org.au This effect is achieved through the selective inhibition of L-type calcium channels in vascular smooth muscle cells. patsnap.com

There is a notable absence of specific research findings on the direct effects of dehydro lercanidipine on vascular smooth muscle relaxation. Scientific literature consistently reports that the metabolites of lercanidipine are pharmacologically inactive. sahpra.org.zaeathj.orge-lactancia.org As such, they are not expected to contribute to the vasorelaxant properties of the drug. The entirety of the vasodilatory and antihypertensive activity observed after the administration of lercanidipine is attributed to the parent molecule before its metabolic conversion. sahpra.org.zafda.gov.ph Studies have focused on lercanidipine's ability to inhibit vascular smooth muscle cell proliferation and migration, further underscoring its direct vascular effects, which are not shared by its inactive metabolites. nih.govresearchgate.net

Assessment of Direct Cardiac Myocyte Effects

Lercanidipine is distinguished by its high degree of vascular selectivity, meaning it acts more potently on the smooth muscle of blood vessels than on cardiac muscle cells. researchgate.nettandfonline.com This property results in minimal direct cardiac myocyte effects, such as negative inotropy (reduction in contraction force), at therapeutic concentrations. researchgate.nettandfonline.com

Consistent with its classification as an inactive metabolite, there are no available studies assessing the direct effects of this compound on cardiac myocytes. The pharmacological profile of lercanidipine's metabolites is considered inert, and therefore, they are not investigated for cardiodepressant or other direct cardiac activities. eathj.orge-lactancia.org Research into the cardiac effects of the drug has focused on the parent compound, lercanidipine, confirming its weak negative inotropic activity compared to other calcium channel blockers and its ability to attenuate angiotensin II-induced cardiomyocyte hypertrophy. researchgate.netnih.gov These effects are not attributed to its metabolites.

Note on Data Table: As this compound is an inactive metabolite, there is no available data regarding its direct pharmacological effects. The following table provides a summary of the pharmacological actions of the active parent compound, Lercanidipine , for context.

Pharmacological Actions of Lercanidipine

| Pharmacological Parameter | Finding | Source |

| Primary Mechanism | Selective inhibitor of L-type calcium channels. | patsnap.com |

| Vascular Effect | Causes direct relaxation of vascular smooth muscle, leading to vasodilation and lower peripheral resistance. | sahpra.org.zanps.org.au |

| Vascular Selectivity | Exhibits significantly greater effect on vascular smooth muscle than on cardiac muscle. | researchgate.nettandfonline.com |

| Cardiac Inotropy | Devoid of significant negative inotropic effects at therapeutic doses. | researchgate.nettandfonline.com |

| Cellular Antiproliferative Effect | Inhibits vascular smooth muscle cell (VSMC) proliferation and migration. | nih.govresearchgate.net |

| Cardiac Hypertrophy | Attenuates angiotensin II-induced cardiomyocyte hypertrophy. | nih.gov |

Preclinical Investigation of Dehydro Lercanidipine in in Vitro and in Vivo Animal Models

In Vitro Studies Involving Dehydro lercanidipine (B1674757)

Cellular Assays for Target Engagement and Pathway Modulation

The in vitro effects of lercanidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, have been investigated across various cell types to elucidate its mechanisms of action beyond its primary role in blood pressure reduction. nps.org.aunih.gov Lercanidipine selectively inhibits the transmembrane influx of calcium into cardiac and vascular smooth muscle, with a more pronounced effect on vascular smooth muscle. nps.org.au This action is attributed to its direct relaxant effect on vascular smooth muscle, which leads to a decrease in total peripheral resistance. nps.org.au

Studies on rat vascular smooth muscle cells (VSMCs) have demonstrated that lercanidipine can inhibit their proliferation and migration. researchgate.net This anti-proliferative effect was found to be dose-dependent and was associated with the inhibition of several key signaling pathways. researchgate.net Specifically, lercanidipine was shown to suppress the activation of Ras, MEK1/2, ERK1/2, and Akt, which are crucial for cell growth and proliferation. researchgate.net It also inhibited the production of reactive oxygen species (ROS) and the phosphorylation of the PDGF-receptor β chain. researchgate.net Furthermore, lercanidipine was observed to block the progression of the cell cycle from the G0/G1 to the S phase in synchronized cells. researchgate.net

In the context of inflammation, lercanidipine has demonstrated the ability to modulate inflammatory pathways. In lipopolysaccharide/interferon-γ-induced vascular smooth muscle cells, lercanidipine was found to down-regulate the expression of inducible nitric oxide synthase (iNOS), matrix metalloproteinase-2 (MMP-2), and MMP-9. medchemexpress.com It also suppressed the activation of the NF-κB pathway by inhibiting IκB-α phosphorylation and reduced the release of the pro-inflammatory molecule HMGB1. medchemexpress.com

In cancer cell lines, lercanidipine has exhibited cytotoxic effects. It showed a notable cytotoxic effect on brain tumor cells (SH-SY5Y) and prostate cancer cells. nih.gov The mechanism of this anticancer activity is thought to involve the induction of apoptosis, as suggested by caspase activation assays. nih.gov

Investigations into its effects on auditory cells revealed that lercanidipine can protect against oxidative stress-induced damage. In hair cell-like OC-1 cells, lercanidipine alleviated the cytotoxic effects of glucose oxidase (GO), a model for oxidative stress. nih.govscispace.com This protective effect was associated with an increase in the mRNA expression of antioxidant enzymes such as HO-1, SOD1/2, and Txnrd1, and a decrease in the expression of oxidase genes like COX-2 and iNOS. nih.govscispace.com

| Cell Line | Assay Type | Key Findings |

| Rat Vascular Smooth Muscle Cells (VSMCs) | Proliferation & Migration Assay | Lercanidipine inhibited VSMC proliferation and migration in a dose-dependent manner. researchgate.net It also inhibited Ras, MEK1/2, ERK1/2, and Akt activation and blocked cell cycle progression. researchgate.net |

| Lipopolysaccharide/Interferon-γ-induced VSMCs | Inflammatory Marker Expression | Lercanidipine down-regulated iNOS, MMP-2/-9, and NF-κB expression. medchemexpress.com |

| SH-SY5Y (Brain Tumor Cells) | Cytotoxicity Assay | Lercanidipine exhibited a high cytotoxic effect. nih.gov |

| Prostate Cancer Cells | Cytotoxicity Assay | Lercanidipine demonstrated a pronounced cytotoxic effect. nih.gov |

| OC-1 (Hair Cell-like) | Cell Viability Assay | Lercanidipine (0.3 to 2.5 µM) alleviated the cytotoxic effects of glucose oxidase treatment. nih.gov |

Tissue/Organ Bath Studies to Assess Functional Responses

Tissue and organ bath studies are crucial for understanding the functional responses of isolated tissues to pharmacological agents. medicalexpo.comreprocell.com These ex vivo experiments maintain tissue integrity in a controlled environment, allowing for the measurement of contractile or relaxant properties. medicalexpo.comreprocell.com

In studies using isolated arterial segments, preoperative treatment with lercanidipine led to a significant increase in endothelium-dependent vasodilation and a decrease in the tone of the isolated arteries. researchgate.net This indicates that lercanidipine effectively preserves the dilatational properties of arterial conduits. researchgate.net In human arteria mammaria preparations, lercanidipine demonstrated a high vasorelaxant potency. nih.gov Its effects, along with those of amlodipine, were observed to persist even two hours after the drug was washed out, suggesting a prolonged interaction with the L-type calcium channels in human cardiovascular tissue. nih.gov

Further investigations in renovascular hypertensive rats showed that lercanidipine reversed the endothelial dysfunction associated with this condition. nih.gov Specifically, it prevented the reduction in endothelium-dependent vasorelaxation observed in the hypertensive rats. nih.gov This effect is thought to be mediated through its antioxidant properties, leading to lower activation of matrix metalloproteinase-2 (MMP-2). nih.gov

In cochlear explants from mice, lercanidipine demonstrated a protective effect against oxidative stress. nih.gov It was shown to reverse the damage induced by glucose oxidase (GO), particularly the loss of outer hair cells (OHCs) in the basal turn of the cochlea. nih.gov This finding supports the in vitro cellular assay results and suggests a direct protective effect on auditory sensory cells. nih.gov

| Tissue Type | Animal Model | Key Findings |

| Isolated Arterial Segments | Not Specified | Preoperative lercanidipine treatment increased endothelium-dependent vasodilation and decreased arterial tone. researchgate.net |

| Human Arteria Mammaria | Human | Lercanidipine showed high vasorelaxant potency with prolonged effects after washout. nih.gov |

| Aortic Rings | Renovascular Hypertensive Rats | Lercanidipine reversed endothelial dysfunction and prevented the reduction in endothelium-dependent vasorelaxation. nih.gov |

| Cochlear Explants | Mice | Lercanidipine reversed glucose oxidase-induced outer hair cell loss in the basal turn. nih.gov |

In Vivo Studies on Dehydro lercanidipine's Effects in Animal Models

Animal Models of Cardiovascular Disease (e.g., Hypertensive Rodent Models)

Lercanidipine has been extensively studied in various animal models of hypertension, demonstrating its efficacy in lowering blood pressure. In spontaneously hypertensive rats (SHR), lercanidipine has been shown to effectively lower blood pressure in a dose-dependent manner. medchemexpress.com Similarly, in chronically catheterized conscious spontaneously hypertensive rats, lercanidipine produced a sustained antihypertensive effect. researchgate.net

In a two-kidney, one-clip (2K-1C) hypertensive rat model, which mimics renovascular hypertension, lercanidipine treatment attenuated the development of hypertension. nih.gov Beyond its blood pressure-lowering effects, lercanidipine also addressed hypertension-related vascular damage. In this model, it reversed the associated endothelial dysfunction. nih.gov Furthermore, long-term administration of lercanidipine in hypertensive rats was found to promote a greater regression of vascular structural changes compared to the diuretic hydrochlorothiazide, suggesting ancillary properties beyond simple blood pressure reduction. nih.gov

In the Cohen-Rosenthal diabetic hypertensive (CRDH) rat, a model for co-existing hypertension and diabetes, lercanidipine treatment counteracted the thickening of the left ventricle and restored cardiomyocyte area. nih.gov It also improved both cardiac and coronary structures, indicating a protective effect on the heart in the context of these combined pathologies. nih.gov

Studies in chronically catheterized dogs with experimental renovascular hypertension also confirmed the dose-dependent decrease in diastolic blood pressure with lercanidipine treatment. kup.at Long-term application in these animals showed a permanent decrease in diastolic blood pressure, indicating a lack of tolerance to its antihypertensive effect. kup.at

| Animal Model | Disease | Key Findings |

| Spontaneously Hypertensive Rats (SHR) | Hypertension | Lercanidipine effectively lowered blood pressure in a dose-dependent manner. medchemexpress.com |

| Two-Kidney, One-Clip (2K-1C) Hypertensive Rats | Renovascular Hypertension | Lercanidipine attenuated hypertension and reversed endothelial dysfunction. nih.gov |

| Cohen-Rosenthal Diabetic Hypertensive (CRDH) Rats | Hypertension and Diabetes | Lercanidipine counteracted left ventricle thickening and improved cardiac and coronary structure. nih.gov |

| Renovascular Hypertensive Dogs | Renovascular Hypertension | Lercanidipine caused a dose-dependent and sustained decrease in diastolic blood pressure without tolerance. kup.at |

Neurological Research Models (e.g., Ischemic Stroke Models)

The neuroprotective effects of lercanidipine have been investigated in animal models of ischemic stroke. In a middle cerebral artery occlusion (MCAo) model in rats, a model for focal cerebral ischemia, lercanidipine demonstrated significant neuroprotective efficacy. nih.govresearchgate.net Administration of lercanidipine, both before and after the ischemic event, significantly reduced the neurological deficit score, motor deficits, and the volume of cerebral infarction. medchemexpress.comnih.gov

The mechanisms underlying this neuroprotection are multifaceted. Lercanidipine was found to ameliorate oxidative stress by reducing markers like malondialdehyde and increasing levels of reduced glutathione (B108866) and superoxide (B77818) dismutase. nih.gov It also mitigated blood-brain barrier damage by inhibiting the activity of matrix metalloproteinases (MMP-2 and MMP-9) and reduced apoptosis by decreasing the activity of caspase-3 and caspase-9. medchemexpress.comnih.gov Furthermore, magnetic resonance imaging (MRI) studies confirmed a significant improvement in the apparent diffusion coefficient in lercanidipine-treated rats, indicating reduced cytotoxic edema. nih.gov

In stroke-prone spontaneously hypertensive rats (SHRSP), a model vulnerable to ischemia and delayed neuronal death, lercanidipine showed a protective effect on hippocampal pyramidal neurons. nih.gov Chronic treatment with lercanidipine significantly inhibited the delayed neuronal death induced by mild ischemic insults, suggesting its potential to reduce dementia induced by small ischemic events in hypertensive patients. nih.gov

Metabolomic studies using proton nuclear magnetic resonance (1H NMR) spectroscopy further elucidated the neurometabolic alterations following ischemic stroke and the effects of lercanidipine. researchgate.net Lercanidipine treatment was found to significantly modulate the levels of various brain metabolites that are altered during cerebral ischemia-reperfusion injury, suggesting its role in restoring metabolic homeostasis. researchgate.net

Evaluation in Other Relevant Disease Models (e.g., Noise-Induced Hearing Loss)

The therapeutic potential of lercanidipine has been explored in a mouse model of noise-induced hearing loss (NIHL). nih.govresearchgate.net NIHL is a common form of hearing impairment characterized by oxidative damage to auditory sensory hair cells. nih.govscispace.com In mice exposed to loud noise, pre-treatment with lercanidipine significantly attenuated the elevation in hearing thresholds and protected the integrity of the cochlear sensory epithelium. nih.gov

Specifically, lercanidipine treatment reduced the loss of outer hair cells (OHCs) in the basal turn of the cochlea, which is particularly vulnerable to noise damage. nih.govresearchgate.net This protective effect is attributed to the antioxidant properties of lercanidipine. nih.govscispace.com The study demonstrated that lercanidipine's antioxidative action persisted for several days after noise exposure, as evidenced by the reduced levels of oxidative stress markers such as 3-nitrotyrosine (B3424624) and 4-hydroxynonenal (B163490) in the cochlea. nih.govscispace.com These findings suggest that lercanidipine holds promise as a potential agent for the prevention of NIHL. nih.govscispace.com

Preclinical Pharmacokinetic Profiling of this compound

This compound is a principal metabolite of lercanidipine, formed through the aromatization of the dihydropyridine ring. This biotransformation is a key step in the metabolism of the parent drug. While extensive pharmacokinetic data exists for lercanidipine, information focusing specifically on the preclinical pharmacokinetic profile of this compound is less detailed and often presented in the context of the parent compound's metabolic fate. Lercanidipine itself undergoes extensive first-pass metabolism primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of this compound and other inactive metabolites. e-lactancia.orgnps.org.auresearchgate.net

Specific studies detailing the absorption and distribution of isolated this compound in animal models are not extensively documented in publicly available literature. The characterization of its pharmacokinetics is typically inferred from the administration of the parent drug, lercanidipine. Following oral administration of lercanidipine to animal models such as rats and dogs, the parent drug is rapidly absorbed and extensively distributed to tissues. nih.govgoogle.com The formation of this compound occurs predominantly in the liver. e-lactancia.orgresearchgate.net

In studies involving lercanidipine administration in rats, the parent drug's high lipophilicity results in significant partitioning into cell membranes, which contributes to its long duration of action despite a relatively short plasma half-life. nih.govgoogle.com It is presumed that the resulting metabolite, this compound, being a product of hepatic metabolism, would subsequently enter systemic circulation, although its specific tissue distribution patterns distinct from the parent drug are not well-defined.

Data on the specific absorption and distribution parameters for this compound are not available. The table below summarizes the known characteristics of the parent compound, Lercanidipine, in animal models, from which the presence of its metabolites is derived.

Table 1: Preclinical Pharmacokinetic Parameters of Lercanidipine in Animal Models

| Parameter | Animal Model | Finding | Citation |

|---|---|---|---|

| Absorption | General | Rapidly absorbed after oral administration. | google.com |

| Onset of Action | Rat | Slow onset of action. | nih.govnih.gov |

| Duration of Action | Rat | Long-lasting pharmacological effect. | nih.govgoogle.comnih.gov |

| Distribution | General | Rapid and extensive from plasma to tissues and organs. | e-lactancia.orgnps.org.au |

| Bioavailability | Dog | Form II of lercanidipine HCl showed higher bioavailability and a delayed Tmax compared to Form I. | google.com |

The excretion of lercanidipine and its metabolites has been characterized in preclinical studies. Following its extensive metabolism, this compound and other metabolites are eliminated from the body. Studies indicate that the metabolites are excreted through both renal and fecal pathways. Approximately 50% of an administered dose of lercanidipine is excreted in the urine, primarily as inactive metabolites. e-lactancia.orgnps.org.au The parent drug, lercanidipine, is generally not found in the urine or feces, underscoring the completeness of its metabolic conversion. e-lactancia.orgnps.org.auresearchgate.net The primary biotransformation pathways, including the dehydrogenation to form this compound, result in compounds that are subsequently eliminated. researchgate.net

Mechanistic Drug-Drug Interaction Studies involving this compound

Mechanistic studies on drug-drug interactions (DDI) primarily focus on the parent compound, lercanidipine, as it is the substance administered and the primary substrate for metabolic enzymes. Lercanidipine is extensively metabolized by CYP3A4. e-lactancia.orgresearchgate.netnps.org.au Consequently, its pharmacokinetics are significantly affected by co-administration with strong inhibitors or inducers of this enzyme. nih.govhiv-druginteractions.org

There is limited direct research on this compound acting as an inhibitor or inducer of metabolic enzymes or as a substrate for transporters. The focus remains on the parent drug's interactions. For instance, lercanidipine itself is not predicted to alter the pharmacokinetics of other drugs metabolized by CYP3A4. researchgate.net However, it is a substrate of CYP3A4, and its plasma levels can be dramatically increased by CYP3A4 inhibitors like ketoconazole. researchgate.nethiv-druginteractions.orghep-druginteractions.org While some dihydropyridines, like nifedipine, are known to inhibit the P-glycoprotein (P-gp) transporter, specific studies evaluating this compound's interaction with P-gp are not prominently available. researchgate.netnih.gov

The following table summarizes the interaction potential of the parent drug, Lercanidipine, which is the precursor to this compound.

Table 2: Summary of Lercanidipine's Drug-Drug Interaction Profile

| Interacting Agent/System | Role of Lercanidipine | Effect | Citation |

|---|---|---|---|

| Cytochrome P450 3A4 (CYP3A4) | Substrate | Lercanidipine is extensively metabolized by CYP3A4. | e-lactancia.orgresearchgate.net |

| CYP3A4 Inhibitors (e.g., Ketoconazole, Ritonavir) | Substrate | Co-administration significantly increases plasma concentrations of lercanidipine. | researchgate.nethiv-druginteractions.orghep-druginteractions.org |

| CYP3A4 Inducers (e.g., Rifampicin, Anticonvulsants) | Substrate | Co-administration may reduce the antihypertensive effect of lercanidipine. | nps.org.au |

Biomarker Identification and Validation in Preclinical Studies involving this compound

In the context of preclinical studies, this compound itself can be considered a biomarker of lercanidipine's metabolism. This compound is identified as an impurity and a metabolite of lercanidipine. Its presence and concentration in plasma or excreta following administration of the parent drug can serve as an indicator of the activity of the metabolic pathways involved, particularly the aromatization of the dihydropyridine ring. researchgate.net

In a broader sense, metabolomic profiling in animal models of disease, such as cerebral ischemia in rats, has been used to identify a suite of endogenous metabolites that are altered by the condition and subsequently modulated by treatment with lercanidipine. In one such study using a middle cerebral artery occlusion (MCAo) model in rats, 1H NMR-based metabolomics identified 23 altered metabolites in brain tissue following the ischemic injury. researchgate.net Treatment with lercanidipine was shown to attenuate these neurometabolic alterations, suggesting that these metabolites could serve as biomarkers for the drug's neuroprotective effects. researchgate.net While this does not position this compound as a biomarker of efficacy, it highlights the use of metabolic biomarkers in preclinical studies of the parent drug.

Physiologically based pharmacokinetic (PBPK) modeling is another area where metabolites are crucial. These models use preclinical data to predict human pharmacokinetics and can assess the impact of various factors, including drug metabolism, on drug behavior. researchgate.net The characterization of metabolites like this compound is integral to building and validating these predictive models.

Future Directions and Emerging Research Avenues for Dehydro Lercanidipine

Exploration of Novel Preclinical Applications for Dehydro lercanidipine (B1674757) beyond Lercanidipine's Primary Indications

Lercanidipine's primary indication is the treatment of hypertension. However, preclinical studies have revealed that lercanidipine possesses a range of effects beyond its vasodilatory properties, including anti-inflammatory, antioxidant, anti-atherogenic, and renoprotective activities. nih.govresearchgate.netmdpi.commdpi.com These pleiotropic effects suggest that its therapeutic potential may be broader than initially understood. nih.govmdpi.com For instance, research has shown that lercanidipine can decrease atherosclerotic lesions in animal models and inhibit the proliferation and migration of arterial smooth muscle cells. mdpi.com It has also demonstrated the ability to reduce low-grade systemic inflammation and exhibits anti-apoptotic properties. mdpi.comresearchgate.net

A significant future direction for research is to investigate the role of Dehydro lercanidipine in these off-target effects. It is currently unclear whether this metabolite is an inactive byproduct or an active contributor to lercanidipine's pharmacological spectrum. Future preclinical studies should be designed to assess whether this compound:

Possesses independent anti-inflammatory or antioxidant properties.

Contributes to the renal protection observed with lercanidipine administration, which involves vasodilation of both afferent and efferent glomerular arterioles. nih.goveathj.orgjddtonline.info

Has any effect on the cellular mechanisms underlying atherosclerosis, such as smooth muscle cell proliferation or cholesterol esterification in macrophages. researchgate.net

Exhibits neuroprotective effects, an area of growing interest for calcium channel blockers. mdpi.com

Determining the activity profile of this compound is crucial for a complete understanding of lercanidipine's mechanism of action and could potentially identify new therapeutic applications for the metabolite itself.

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The advent of high-throughput "omics" technologies offers powerful tools to dissect complex biological systems. Integrating metabolomics and proteomics into this compound research can provide a comprehensive, unbiased view of its metabolic fate and cellular impact. Lercanidipine is known to be extensively metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of this compound and other, predominantly inactive, metabolites. wikipedia.orghpra.ieresearchgate.net

Metabolomics can be employed to create a detailed map of lercanidipine's biotransformation. Untargeted metabolomics studies can identify the full spectrum of metabolites produced in various biological systems (e.g., liver microsomes, plasma, urine) and clarify the kinetics of this compound formation and elimination. This approach can also uncover previously unknown metabolic pathways or interactions with endogenous metabolic networks.

Proteomics allows for the large-scale study of proteins, providing insights into the cellular response to this compound. By comparing the proteome of cells or tissues exposed to the metabolite with controls, researchers can identify protein expression changes. This can help to pinpoint specific cellular pathways modulated by this compound, identify potential off-target binding proteins, and discover biomarkers associated with its effects.

The integration of these omics platforms can generate comprehensive datasets to build systems-level models of this compound's action, moving beyond a single target to a network-based understanding of its pharmacology.

Table 1: Application of Omics Technologies in this compound Research

| Technology | Research Question | Potential Insights |

|---|---|---|

| Metabolomics | What is the complete metabolic profile of lercanidipine? | Identification of all metabolites, including this compound and novel byproducts. |

| How does this compound interact with endogenous metabolic pathways? | Discovery of links between the metabolite and pathways like lipid or glucose metabolism. | |

| Proteomics | What cellular proteins does this compound interact with? | Identification of direct binding targets and off-target effects. |

Development of Advanced In Vitro Models for this compound Research (e.g., Organ-on-a-chip, 3D cell cultures)

Traditional two-dimensional (2D) cell cultures have limitations in predicting human drug responses because they often fail to replicate the complex architecture and microenvironment of living tissues. The development of advanced in vitro models, such as three-dimensional (3D) cell cultures and microfluidic organ-on-a-chip systems, provides more physiologically relevant platforms for pharmacological research.

3D Cell Cultures: Spheroids and organoids can be used to model tissues with greater accuracy. For instance, liver spheroids can be used to study the CYP3A4-mediated metabolism of lercanidipine to this compound in a model that better reflects the 3D arrangement and cell-cell interactions of the human liver.

Organ-on-a-chip: These microfluidic devices can simulate the dynamic environment and functional units of human organs. frontiersin.org A "liver-on-a-chip" could be used to investigate the first-pass metabolism of lercanidipine and precisely quantify the formation of this compound. cbg-meb.nl Furthermore, multi-organ chips could connect a "gut-chip" to a "liver-chip" to model the entire absorption and metabolism process. These systems would also be invaluable for studying the effects of this compound on target tissues, such as vascularized "vessel-on-a-chip" models or "kidney-on-a-chip" models to investigate potential renoprotective effects.

These advanced models offer a crucial bridge between simple cell-based assays and preclinical animal studies, enabling more accurate and human-relevant investigations into the pharmacokinetics and pharmacodynamics of this compound.

Table 2: Comparison of In Vitro Models for this compound Research

| Model Type | Key Features | Application for this compound | Limitations |

|---|---|---|---|

| Traditional 2D Cell Culture | Cells grown in a monolayer on a flat surface. | Initial high-throughput screening for basic cytotoxicity. | Lacks tissue architecture, cell-cell interactions, and physiological microenvironment. |

| 3D Cell Cultures (Spheroids/Organoids) | Self-assembled 3D cell aggregates. | Studying metabolism in liver spheroids; assessing effects on tissue-like structures. | Limited vascularization; potential for necrotic cores. |

| Organ-on-a-chip | Microfluidic system with living cells simulating organ functions. | Modeling first-pass metabolism (liver-chip); assessing effects on vascular or kidney models under physiological flow. | Technically complex; lower throughput compared to 2D cultures. |

Collaborative Research Initiatives and Open Science Approaches in this compound Research

The complexity and cost of modern drug research and development increasingly necessitate collaborative efforts. jove.com Future progress in understanding this compound will be significantly enhanced by adopting collaborative and open science models. nih.gov These approaches involve sharing knowledge, data, and resources across traditional institutional boundaries to accelerate innovation. boehringer-ingelheim.comopensource.com

Academia-Industry Partnerships: Collaborations between academic research labs and pharmaceutical companies can leverage the strengths of both sectors. nih.govdrugbank.comnih.gov Academia often drives fundamental discovery and mechanistic insights, while industry provides expertise in drug development, pharmacokinetics, and regulatory processes. nih.gov Such partnerships could facilitate access to specialized analytical standards for this compound, detailed metabolic data, and advanced screening platforms.

Open Science Platforms: The establishment of open science initiatives, such as shared databases or compound libraries, can prevent the duplication of effort and foster a more efficient research ecosystem. nih.govboehringer-ingelheim.com An open database dedicated to the metabolites of dihydropyridine (B1217469) calcium channel blockers could collate pharmacokinetic, pharmacological, and toxicological data on compounds like this compound. This would allow researchers worldwide to access and contribute data, building a collective and more comprehensive understanding. Platforms like Boehringer Ingelheim's opnMe.com, which provides molecules and data to external researchers, serve as a model for how industry can foster open innovation. boehringer-ingelheim.com

By embracing these collaborative frameworks, the research community can pool intellectual and material resources to more effectively tackle the remaining questions surrounding this compound.

Addressing Remaining Research Gaps in this compound's Preclinical and Analytical Profile

Despite being a known major metabolite of lercanidipine, significant gaps remain in the scientific understanding of this compound. A concerted research effort is needed to address these unknowns to build a complete profile of the compound.

Key Preclinical Research Gaps:

Pharmacological Activity: The primary gap is the lack of comprehensive data on whether this compound has any significant pharmacological or biological activity. It is predominantly considered inactive, but thorough investigation across multiple potential targets is lacking. hpra.iee-lactancia.org

Contribution to Parent Drug Effects: It is unknown if this compound contributes, even modestly, to either the therapeutic efficacy or the side-effect profile of lercanidipine.

Drug-Drug Interaction Potential: Lercanidipine is a substrate and weak inhibitor of CYP3A4. researchgate.netdrugsporphyria.net The potential for this compound to inhibit or induce metabolic enzymes has not been thoroughly investigated. Understanding its interaction profile is crucial for predicting potential drug-drug interactions.

Key Analytical Research Gaps:

Validated Bioanalytical Methods: While numerous HPLC methods exist for the quantification of the parent drug, lercanidipine, there is a need for the development and validation of sensitive and specific analytical methods for the routine quantification of this compound in biological matrices like plasma and urine. ijsr.netnih.govijpbs.net

Pharmacokinetic Characterization: The pharmacokinetics of lercanidipine are complex, exhibiting non-linear kinetics due to the saturation of first-pass metabolism. cbg-meb.nle-lactancia.org A detailed characterization of the formation and elimination kinetics of this compound is necessary to fully model the disposition of the parent drug.

Availability of Reference Standards: The limited commercial availability of high-purity analytical reference standards for this compound can be a barrier to conducting robust quantitative research.

Addressing these fundamental gaps through focused preclinical and analytical studies is essential for constructing a complete scientific profile of this compound and understanding its precise role in pharmacology.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lercanidipine |

| Amlodipine |

| Carbamazepine |

| Ciclosporin |

| Cisplatin |

| Diclofenac sodium |

| Digoxin |

| Diltiazem |

| Enalapril |

| Erythromycin |

| Felodipine |

| Itraconazole |

| Ketoconazole |

| Metoprolol |

| Midazolam |

| Nicardipine |

| Nifedipine |

| Nitrendipine |

| Ramipril |

| Rifampicin |

| Simvastatin |

Q & A

Q. Advanced

- Systematic literature review : Map discrepancies in experimental conditions (e.g., cell types, drug concentrations, stimulation protocols) to identify confounding factors .

- Comparative studies : Replicate conflicting experiments side-by-side under standardized conditions to isolate variables (e.g., LPS concentration, incubation time) .

- Multi-omics integration : Combine transcriptomic, proteomic, and phosphoproteomic data to uncover compensatory pathways or off-target interactions .

- Theoretical alignment : Reconcile findings with established calcium channel blocker (CCB) pharmacology, emphasizing context-dependent effects (e.g., vascular vs. cardiac tissue) .

What are the critical considerations when selecting animal models to study the pharmacokinetics of this compound?

Q. Basic

- Species specificity : Use rodents (e.g., rats) for preliminary bioavailability studies due to metabolic similarities to humans, but validate in higher mammals (e.g., dogs) for translational relevance .

- Dosing routes : Compare oral vs. intravenous administration to assess first-pass metabolism and tissue distribution.

- Biomarker selection : Monitor plasma half-life, tissue accumulation (e.g., liver, heart), and metabolite profiles via LC-MS/MS .

How should researchers approach the integration of omics data to elucidate this compound’s multi-target effects?

Q. Advanced

- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells, focusing on inflammation- and hypertrophy-related pathways .

- Pathway enrichment analysis : Apply tools like Gene Ontology (GO) or KEGG to cluster affected pathways (e.g., NF-κB, MAPK) and prioritize validation targets .

- Functional validation : Confirm omics findings with siRNA knockdown or CRISPR-Cas9 editing of top candidate genes .

What methodological controls are essential when investigating this compound’s antioxidant properties in cellular oxidative stress assays?

Q. Basic

- Positive/Negative controls : Include antioxidants (e.g., N-acetylcysteine) and pro-oxidants (e.g., H₂O₂) to benchmark responses .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) or luminescent assays (e.g., lucigenin) with appropriate quenching controls.

- Cell viability correlation : Pair oxidative stress measurements with MTT or ATP assays to distinguish cytotoxicity from antioxidant effects .

How can in silico modeling be optimally combined with experimental validation to study this compound’s receptor binding dynamics?

Q. Advanced

- Molecular docking : Predict binding affinities for calcium channels or NF-κB subunits using software like AutoDock or Schrödinger .

- Surface plasmon resonance (SPR) : Validate docking results by measuring real-time binding kinetics to purified targets .

- Functional assays : Test predicted interactions in cell-based models (e.g., calcium flux assays) to confirm pharmacological relevance .

What statistical approaches are most appropriate for analyzing dose-dependent responses in this compound toxicity studies?

Q. Basic

- Nonlinear regression : Fit dose-response curves using four-parameter logistic models to calculate EC₅₀/IC₅₀ values .

- ANOVA with post hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD) to identify significant differences in toxicity thresholds .

- Time-course analysis : Apply mixed-effects models to account for longitudinal variability in chronic toxicity studies .

How do researchers differentiate between off-target effects and specific pathway modulation when studying this compound’s pharmacological actions?

Q. Advanced

- Selective pathway inhibition : Co-treat with pathway-specific inhibitors (e.g., NF-κB inhibitor BAY 11-7082) to isolate mechanism-specific effects .

- Genetic knockdown : Use siRNA or shRNA to silence target genes (e.g., CaMKII) and assess rescue of drug effects .

- High-content screening : Combine multi-parameter readouts (e.g., calcium imaging, cytokine profiling) to detect collateral pathway activation .

What are the best practices for validating antibody specificity in Western blot analyses of this compound-treated samples?

Q. Basic

- Knockout/knockdown controls : Use CRISPR-edited cell lines or tissues lacking the target protein to confirm antibody specificity .

- Peptide competition : Pre-incubate antibodies with antigenic peptides to block binding and validate signal reduction .

- Cross-validation : Compare results with alternative methods (e.g., immunohistochemistry, flow cytometry) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.